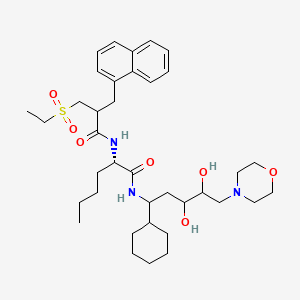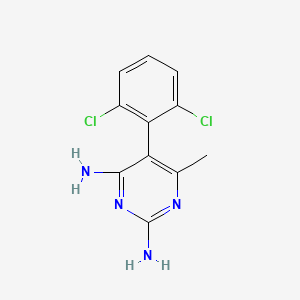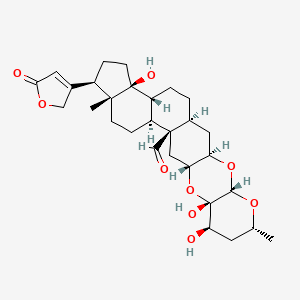
Calactin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calactin comes from the roots of the Asclepias curassavica L. and has anticancer properties from inducing apoptosis through an ERK signaling pathway.
Aplicaciones Científicas De Investigación
Cancer Research Calactin, a compound purified from the roots of the Chinese herb Asclepias curassavica L., has shown potential in cancer research. Lee et al. (2012) discovered that calactin induces DNA damage and apoptosis in human leukemia cells. The study revealed increased phosphorylation levels of Chk2 and H2AX, suggesting calactin's potential as an anticancer compound Lee et al., 2012.
Neurological Research Research on calpain, a class of proteases to which calactin belongs, has highlighted its role in synaptic function and neurotoxicity. Liu et al. (2008) noted that calpain activation in the central nervous system is crucial for synaptic function and memory formation. In contrast, hyperactivation of calpain is associated with severe cellular damage Liu et al., 2008.
Calpain Family Research Saido et al. (1994) and Ono et al. (2016) explored the molecular diversity of calpain, the enzyme family that includes calactin. These studies offer insights into calpain's physiological and pathological involvement, indicating its role in various conditions including ischemia Saido et al., 1994; Ono et al., 2016.
Potential Drug Targets Parthasarathy et al. (2020) identified potential anti-cancer targets of calactin using reverse screening strategies. This study highlighted Interleukin-2 inducible T cell kinase (ITK) as a potential target for calactin, calotropin, and calotoxin Parthasarathy et al., 2020.
Cardiotonic Steroids Research Mutlib et al. (1988) studied the in vitro metabolism of calactin, a cardiotonic steroid. This research provides insights into the metabolism of such steroids and their potential therapeutic applications Mutlib et al., 1988.
Propiedades
Número CAS |
20304-47-6 |
|---|---|
Nombre del producto |
Calactin |
Fórmula molecular |
C29H40O10 |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
(1S,3R,5S,7R,9R,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |
InChI |
InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23-,25+,26-,27-,28+,29+/m1/s1 |
Clave InChI |
WLEPWZGEVXFKPT-FFLRHQAWSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O |
SMILES |
CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |
SMILES canónico |
CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |
Apariencia |
Solid powder |
Otros números CAS |
20304-47-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Calactin; Pecilocerin B; Pekilocerin B; Poekilocerin B; Pokilocerin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



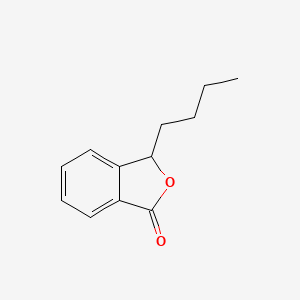
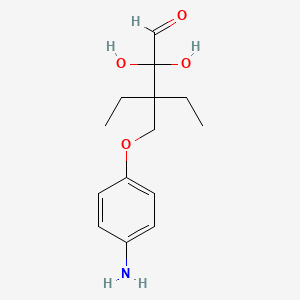
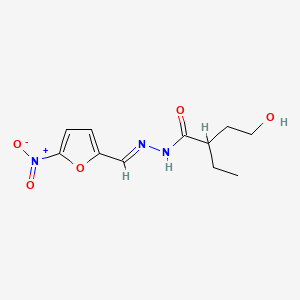
![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)
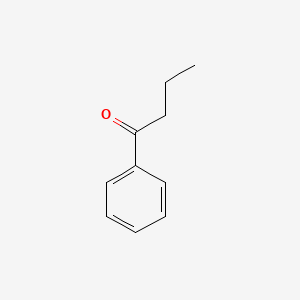
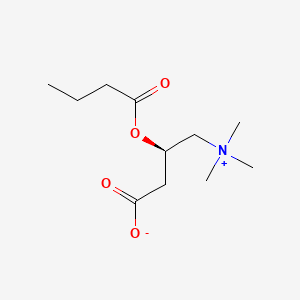
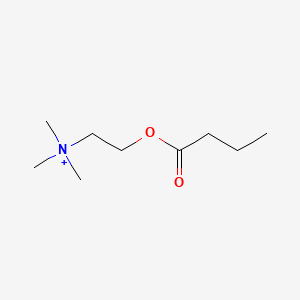
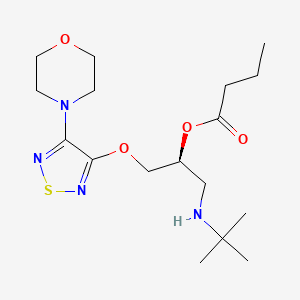
![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)
![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)
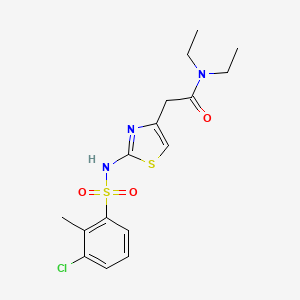
![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)
